2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid

Description

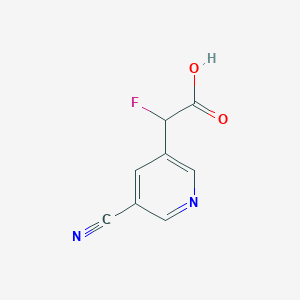

Chemical Structure and Properties 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid (CAS: 1516779-75-1) is a fluorinated pyridine derivative with the molecular formula C₈H₅FN₂O₂ and a molecular weight of 200.14 g/mol. Its structure features a pyridine ring substituted with a cyano (-CN) group at the 5-position and a fluoroacetic acid moiety at the 3-position. The cyano group is a strong electron-withdrawing substituent, while the fluorine atom on the acetic acid backbone enhances the compound’s metabolic stability and acidity compared to non-fluorinated analogs .

Safety and Handling As per regulatory guidelines, this compound requires precautions such as avoiding heat sources (P210) and ensuring proper labeling (P103) .

Properties

Molecular Formula |

C8H5FN2O2 |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

2-(5-cyanopyridin-3-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C8H5FN2O2/c9-7(8(12)13)6-1-5(2-10)3-11-4-6/h1,3-4,7H,(H,12,13) |

InChI Key |

BCXGRPJEKATTLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C(C(=O)O)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of pyridine by complex aluminum fluoride and copper fluoride at high temperatures (450–500 °C) can yield fluoropyridine derivatives . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive intermediates. The choice of reagents and conditions would be optimized for yield and purity, ensuring the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as tetrabutylammonium fluoride in dimethylformamide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different functionalized products.

Scientific Research Applications

2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. The cyanopyridine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s closest analogs differ in substituent types, positions on the pyridine ring, or modifications to the acetic acid backbone. Key examples include:

Table 1: Structural Comparison of Pyridine-Based Fluoroacetic Acid Derivatives

Key Findings from Comparative Studies

Acidity and Reactivity: The cyano group in this compound increases the acidity of the carboxylic acid group compared to fluorine-only analogs (e.g., 2-(5-Fluoropyridin-3-yl)acetic acid). This is critical for its role in metal-catalyzed reactions or salt formation . Halogenated derivatives like 2-(5-Bromo-3-chloropyridin-2-yl)acetic acid exhibit reactivity tailored for Suzuki-Miyaura couplings, whereas the cyano analog’s electron-deficient pyridine ring may favor nucleophilic substitutions .

Biological Activity: Fluorine substitution improves metabolic stability, but the cyano group’s strong electron-withdrawing nature may reduce bioavailability compared to methyl or methoxy analogs (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate, CAS 5552-83-0) .

Synthetic Applications: The tert-butoxycarbonyl (Boc)-protected analogs (e.g., 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid, CAS 1261725-56-7) highlight the importance of protective groups in multi-step syntheses, a strategy less relevant to the unprotected cyano-fluoroacetic acid .

Biological Activity

2-(5-Cyanopyridin-3-yl)-2-fluoroacetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

The compound features a cyanopyridine moiety and a fluoroacetic acid functional group, which contribute to its unique chemical behavior. The presence of the fluorine atom is known to enhance metabolic stability and lipophilicity, potentially leading to improved bioavailability.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Interaction : The compound's structure allows it to bind effectively to specific receptors, which could mediate its biological effects.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related pyridine derivatives have shown significant inhibitory effects against various viruses, including influenza and herpes simplex virus.

- Inhibitory Concentration (IC50) : Compounds in this class have demonstrated IC50 values in the low micromolar range, indicating potent antiviral activity .

Cytotoxicity

Cytotoxicity assays performed on cell lines such as Vero cells reveal that while some derivatives show low toxicity, others may exhibit significant cytotoxic effects. The safety profile is crucial for potential therapeutic applications.

| Compound | CC50 (µM) | Remarks |

|---|---|---|

| Compound A | 315,578.68 | Least toxic |

| Compound B | 64,451.8 | Moderate toxicity |

| Compound C | 10 | Highly toxic |

Case Studies

- Antiviral Efficacy Against Influenza : A study evaluated the efficacy of various pyridine derivatives against the H1N1 virus. The results indicated that certain compounds reduced viral gene expression significantly compared to controls .

- Cytotoxicity in Cancer Cell Lines : Another study assessed the cytotoxic effects of similar compounds on L-1210 leukemia cells, demonstrating that modifications in the chemical structure could lead to enhanced activity against cancer cells while reducing toxicity in normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring or the acetic acid side can lead to significant changes in potency and selectivity.

Notable Findings

- Fluorine Substitution : The introduction of fluorine has been shown to improve binding affinity and metabolic stability .

- Cyanide Group : The presence of the cyanide group enhances electron-withdrawing properties, which may increase reactivity towards biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.